molecular formula C12H19NO3 B2786320 1-Boc-2-vinyl-4-piperidinone CAS No. 796112-47-5

1-Boc-2-vinyl-4-piperidinone

Cat. No.: B2786320
CAS No.: 796112-47-5
M. Wt: 225.288
InChI Key: RYOAUCXCMVLSET-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. researchgate.netnih.govencyclopedia.pub Its presence is noted in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pubresearchgate.net The significance of the piperidine scaffold lies in its ability to impart favorable physicochemical and pharmacological properties to a molecule. researchgate.netthieme-connect.com

The structural flexibility of the piperidine ring allows for diverse substitutions, enabling chemists to fine-tune a molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile. researchgate.netthieme-connect.com The introduction of chiral centers within the piperidine scaffold has become a particularly valuable strategy in drug design, as it can lead to improved potency and reduced off-target effects. thieme-connect.com Furthermore, the incorporation of a piperidine moiety often improves a compound's metabolic stability and membrane permeability, crucial factors for drug efficacy. researchgate.net

General Overview of N-Protected Piperidinones as Versatile Intermediates

N-protected piperidinones are highly valuable intermediates in the synthesis of complex piperidine derivatives. uni-regensburg.dedtic.mil The protection of the nitrogen atom, often with a group like tert-butoxycarbonyl (Boc), serves several critical functions. It deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective modifications at other positions of the ring. The Boc group is particularly favored due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.

Piperidinones, featuring a ketone functionality within the piperidine ring, offer a reactive handle for a multitude of chemical transformations. dtic.mil These include, but are not limited to, aldol (B89426) condensations, reductive aminations, and various coupling reactions. researchgate.netchemicalbook.comdtic.mil For instance, 4-piperidones are common precursors for the synthesis of highly substituted piperidines through reactions at the carbonyl group and the adjacent positions. dtic.mil The strategic use of N-protected piperidinones allows for the controlled and sequential introduction of functional groups, paving the way for the efficient construction of intricate molecular targets. mdpi.com

Scope and Research Focus on 1-Boc-2-vinyl-4-piperidinone as a Key Synthon

Within the class of N-protected piperidinones, this compound stands out as a particularly versatile and powerful synthon. This molecule uniquely combines the features of a protected piperidinone with a reactive vinyl group. This dual functionality opens up a wide array of synthetic possibilities, allowing for both modifications at the ketone and participation of the vinyl group in various addition and coupling reactions.

The synthesis of this compound itself can be achieved from tert-butyl 3,4-dihydro-4-oxo-2-vinylpyridine-1(2H)-carboxylate. chemicalbook.com One reported method involves a reduction using zinc and acetic acid at 70°C under an inert atmosphere, affording the target compound. chemicalbook.com

The strategic placement of the vinyl group at the 2-position, adjacent to the nitrogen atom, influences the stereochemical outcome of reactions and provides a site for further elaboration. This makes this compound a valuable precursor for the synthesis of complex alkaloids and other biologically active nitrogen-containing heterocycles. The Boc protecting group ensures that the nitrogen's reactivity is masked until its removal is strategically desired. The ketone at the 4-position provides a convenient point for introducing further diversity into the piperidine scaffold.

The following sections will provide a more in-depth look at the chemical properties and synthetic applications of this key intermediate, highlighting its role in the construction of complex molecular frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-ethenyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOAUCXCMVLSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Boc 2 Vinyl 4 Piperidinone

Foundational Piperidinone Ring Construction

The 4-piperidone (B1582916) skeleton is a valuable intermediate in the synthesis of a wide range of physiologically potent compounds. dtic.mil Its construction can be achieved through several strategic approaches, including cycloaddition reactions, intramolecular cyclizations, and ring expansion or contraction strategies. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is crucial for modulating reactivity and preventing unwanted side reactions during synthesis.

Cycloaddition Reactions in Piperidinone Formation

Cycloaddition reactions offer a powerful and stereocontrolled route to six-membered aza-heterocycles. acs.org The imino Diels-Alder reaction, a type of [4+2] cycloaddition, is a particularly direct method for accessing piperidine (B6355638) derivatives. acs.org In this approach, an imine reacts with a diene, often catalyzed by a Lewis acid like zinc chloride, to form a tetrahydropyridine (B1245486) ring, which can be subsequently hydrolyzed to yield the desired 4-piperidone derivative. acs.org

Another notable strategy involves the [3+2] dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. For instance, the reaction of 3-(ylidene)-N-substituted-4-piperidones with azomethine ylides can be used to construct more complex spiro-heterocyclic systems, demonstrating the versatility of cycloaddition chemistry in this context. rsc.org

Table 1: Overview of Cycloaddition Strategies for Piperidinone Synthesis

Cycloaddition Type Reactants Key Features Reference
Imino Diels-Alder ([4+2]) Imine + Diene Direct, stereoselective route to tetrahydropyridine precursors of 4-piperidones; often Lewis acid-catalyzed. acs.org
Dipolar Cycloaddition ([3+2]) Azomethine Ylide + Dipolarophile Used for constructing complex, often spirocyclic, piperidone-containing systems. rsc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for forming the piperidinone ring. One of the most established methods is the Dieckmann condensation of aminodicarboxylate esters. dtic.milacs.org This reaction involves the intramolecular cyclization of a diester attached to a nitrogen atom, followed by hydrolysis and decarboxylation, to yield a 4-piperidone. dtic.mil

Aza-Michael reactions provide another atom-efficient route. A double aza-Michael reaction using divinyl ketones and a primary amine (such as benzylamine) can produce 2-substituted-4-piperidones in high yields. nih.govacs.org This approach is particularly useful for creating chiral piperidones when a chiral amine is used as a starting material. nih.gov

Radical cyclizations have also been developed for synthesizing substituted piperidines. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can afford 2,4-disubstituted piperidines with good to excellent diastereoselectivity, depending on the radical initiator and trapping agent used. nih.govorganic-chemistry.org

Table 2: Comparison of Intramolecular Cyclization Methods

Cyclization Method Precursor Type Key Reagents/Conditions Advantages Reference
Dieckmann Condensation Aminodicarboxylate ester Base (e.g., sodium ethoxide) Classic, reliable method for unsubstituted or symmetrically substituted piperidones. dtic.milyoutube.com
Aza-Michael Reaction Divinyl ketone + Primary amine Standard reaction conditions High-yielding, atom-efficient, allows for chiral synthesis. nih.govacs.org

Ring Expansion and Contraction Strategies

Ring expansion provides an alternative pathway to the piperidine framework from more readily available smaller rings, such as pyrrolidines. A reported method involves the synthesis of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine intermediate, which undergoes ring expansion upon treatment with various nucleophiles to yield optically active 3-substituted piperidines. rsc.orgdongguk.edu While less common for 4-piperidone synthesis, metal-catalyzed ring expansion-carbonylation reactions of aziridines have also been explored, demonstrating the potential of such transformative strategies. acs.org These methods can offer unique stereochemical outcomes not easily accessible through other routes.

Installation of the Vinyl Moiety at C2 Position

Once the 1-Boc-4-piperidinone core is established, the next critical step is the introduction of the vinyl group at the C2 position. This typically requires prior functionalization of the C2 carbon to enable either olefination or cross-coupling reactions.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for Alkenyl Substitution

Olefination reactions are a cornerstone of organic synthesis for converting carbonyl compounds into alkenes. To utilize this strategy for the synthesis of 1-Boc-2-vinyl-4-piperidinone, a precursor such as 1-Boc-2-formyl-4-piperidinone would be required.

The Wittig reaction employs a phosphonium (B103445) ylide (a Wittig reagent) to react with an aldehyde or ketone. wikipedia.orglibretexts.org For this synthesis, reacting the 2-formyl precursor with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the desired 2-vinyl product. wikipedia.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com While effective, a limitation can be the separation of the product from the phosphine (B1218219) oxide byproduct. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar This reagent is generally more nucleophilic than the corresponding Wittig ylide and reacts with aldehydes or ketones to produce alkenes, often with high E-selectivity for substituted alkenes. organic-chemistry.orgwikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating a much easier purification process compared to the Wittig reaction. organic-chemistry.org

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Reaction Reagent Key Intermediate Byproduct Advantages/Disadvantages
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CH₂) Oxaphosphetane Triphenylphosphine oxide Widely applicable; byproduct can be difficult to remove. wikipedia.orgorganic-chemistry.org

Organometallic Cross-Coupling Methodologies (e.g., Heck, Suzuki-Miyaura for vinyl group introduction)

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming the C-C bond of the vinyl group. This approach would typically involve a 1-Boc-4-piperidinone derivative with a leaving group (like a halide or triflate) at the C2 position.

The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To form the 2-vinyl substituent, a precursor like 1-Boc-2-bromo-4-piperidinone could be coupled with ethylene. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, coupling an organoboron compound with a halide or triflate. nih.govyonedalabs.com In this context, a 1-Boc-2-halo-4-piperidinone could be reacted with a vinylboronic acid or a vinylboronate ester. researchgate.net This reaction is known for its mild conditions and high tolerance for a wide variety of functional groups. nih.govresearchgate.net A relevant study demonstrated a successful Suzuki coupling between a vinyl triflate derived from a protected 4-piperidinone and a boronate ester, highlighting the feasibility of this strategy. acs.org

Table 4: Organometallic Cross-Coupling for Vinyl Group Installation

Reaction Coupling Partners Catalyst System Key Features
Heck Reaction C2-Halide/Triflate + Alkene (e.g., ethylene) Pd(0) catalyst + Base Forms a substituted alkene via a Pd(0)/Pd(II) cycle. wikipedia.orgorganic-chemistry.org

Asymmetric Allylic Alkylation Approaches

Asymmetric Allylic Alkylation (AAA) stands as a powerful method for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing this compound, this strategy typically involves the reaction of a piperidinone-derived enolate with an allylic electrophile in the presence of a chiral transition metal catalyst, most commonly palladium.

The general approach begins with the deprotonation of N-Boc-4-piperidone to form a prochiral enolate. This enolate then serves as the nucleophile in a palladium-catalyzed reaction. The key to asymmetry lies in the chiral ligand complexed to the palladium center, which differentiates between the two enantiotopic faces of the nucleophile or the two termini of the π-allyl palladium intermediate.

Research in palladium-catalyzed AAA has demonstrated the successful alkylation of ketone and lactam enolates to generate challenging trisubstituted chiral centers. caltech.edu While direct vinylation at the 2-position of a 4-piperidinone via AAA is a complex transformation, the principles are well-established. The reaction would involve the formation of a palladium-π-allyl complex, followed by the nucleophilic attack of the piperidinone enolate. The chiral ligand, such as a derivative of PHOX (phosphine-oxazoline), guides the enolate to attack a specific terminus of the allyl group, thereby establishing the stereocenter at the C2 position. The choice of ligand and reaction conditions is critical for achieving high enantioselectivity and controlling regioselectivity. caltech.eduacs.org

Table 1: Key Factors in Asymmetric Allylic Alkylation of Piperidinone Scaffolds

Factor Description Significance
Metal Catalyst Typically a Palladium(0) source, such as Pd₂(dba)₃. Forms the crucial π-allyl intermediate.
Chiral Ligand Phosphine-based ligands (e.g., PHOX, BINAP) are common. Induces asymmetry and controls the stereochemical outcome. caltech.edu
Enolate Formation A base is used to deprotonate the piperidinone at the α-position. Generates the nucleophile for the C-C bond formation. nih.gov
Allylic Electrophile A molecule with a leaving group on an allylic carbon. Provides the vinyl precursor group.
Solvent/Additives Can influence reaction rate, selectivity, and catalyst stability. Optimization is often required for specific substrate/ligand combinations. nih.gov

Carbonyl Additions Followed by Elimination

This classical approach involves a two-step sequence: a nucleophilic addition to a carbonyl group, followed by an elimination reaction to generate the vinyl double bond. For the synthesis of this compound, this strategy would likely be applied in a vinylogous manner, where the nucleophilic character of an enolate is transmitted through a conjugated system.

One plausible pathway is a vinylogous Mukaiyama aldol (B89426) reaction. nih.govmdpi.com This reaction involves a dienolate, or a silyl (B83357) dienol ether derived from a protected 4-piperidone precursor, reacting with an appropriate C2 electrophile, such as formaldehyde (B43269) or a related equivalent. The reaction creates a hydroxylmethyl group at the 2-position. Subsequent dehydration (elimination of water) of this alcohol would then generate the target vinyl group. The stereochemistry of the initial addition can be controlled through the use of chiral Lewis acids or by substrate control, leading to a stereodefined intermediate for the elimination step. nih.govwpmucdn.com

The success of vinylogous aldol reactions is highly dependent on achieving γ-regioselectivity of the dienolate attack, ensuring the new carbon-carbon bond forms at the desired C2 position rather than at the C6 position. wpmucdn.com The choice of dienolate (e.g., Z- vs. E-geometry), Lewis acid catalyst, and reaction conditions are critical factors in controlling both regioselectivity and diastereoselectivity. wpmucdn.com

Palladium-Catalyzed Borylative Migration with Alkenyl Derivatives

A highly innovative and efficient method for the enantioselective synthesis of functionalized piperidines involves a palladium-catalyzed borylative migration. This strategy has been specifically optimized for derivatives of N-Boc-4-piperidone.

The process begins with the conversion of N-Boc-4-piperidone into an alkenyl nonaflate derivative. This substrate then undergoes a palladium-catalyzed reaction with a boron source. The key step is an unusual borylative migration that results in a chiral, optically enriched piperidinyl allylic boronate. This versatile intermediate can then be used in subsequent reactions, such as stereoselective cross-coupling or carbonyl allylboration, to introduce a wide variety of substituents, effectively leading to precursors of the desired 2-vinyl product or the product itself.

Systematic optimization of this reaction has shown that using specific solvents like diethyl ether or cyclopentyl methyl ether can lead to high enantioselectivity (up to 92% ee) with a low catalyst loading of just 3 mol%. This methodology is scalable, demonstrating its utility for producing significant quantities of chiral piperidine building blocks.

Table 2: Optimized Conditions for Pd-Catalyzed Borylative Migration

Parameter Optimal Condition Result
Precursor Alkenyl nonaflate of N-Boc-4-piperidone Readily accessible from the parent ketone.
Catalyst System Palladium complex with a chiral ligand. Enables high enantioselectivity.
Solvent Diethyl ether or Cyclopentyl methyl ether Up to 92% enantiomeric excess (ee).
Catalyst Loading 3 mol% Demonstrates high efficiency.

Data sourced from research on catalytic enantioselective borylative migration for synthesizing functionalized chiral piperidines.

Stereoselective Synthesis of this compound

Achieving stereocontrol at the C2 position is a critical challenge in the synthesis of this compound. Several advanced strategies have been developed to address this, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.com

In the synthesis of this compound, a chiral auxiliary could be attached to the piperidone scaffold, for example, by forming a chiral enamine or imine. The steric bulk and electronic properties of the auxiliary would then block one face of the molecule, directing an incoming electrophile (a vinyl group precursor) to the opposite face.

A common class of chiral auxiliaries used for directing α-functionalization of carbonyl compounds are Evans oxazolidinones. researchgate.net While typically used for acyl derivatives, analogous strategies involving chiral amines derived from amino acids (like proline) can be employed to form chiral enamines from the piperidinone. The subsequent alkylation or addition reaction to form the C2-vinyl bond would proceed with a high degree of diastereoselectivity, controlled by the auxiliary. The final step involves the cleavage of the auxiliary to reveal the enantiomerically enriched product. The success of this approach relies on high stereochemical induction during the bond-forming step and clean, non-racemizing removal of the auxiliary. sfu.ca

Asymmetric Catalysis (e.g., Metal-Catalyzed, Organocatalysis)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Both metal-based catalysts and small organic molecules (organocatalysts) can be employed.

Metal Catalysis: Chiral metal complexes, often featuring rhodium, iridium, nickel, or palladium, are used to catalyze reactions that create the stereocenter. For instance, a chiral nickel-bis(imidazolidine)pyridine complex has been used in asymmetric Friedel-Crafts reactions of 2-vinylindoles, demonstrating the ability of such catalysts to control stereochemistry in vinyl-substituted heterocycles. nih.gov A similar metal-catalyzed conjugate addition of a vinyl equivalent to a 2,3-dehydropiperidinone precursor could establish the C2 stereocenter with high enantioselectivity.

Organocatalysis: Organocatalysis avoids the use of metals and often relies on mechanisms that mimic enzymatic processes. Chiral amines, such as diarylprolinol silyl ethers, or chiral phosphoric acids can activate substrates towards stereoselective transformations. nih.govmdpi.com For example, an organocatalyst could facilitate an asymmetric Michael addition to an electrophilic piperidone precursor, or catalyze an intramolecular cyclization of a suitably designed acyclic precursor to form the chiral piperidine ring. rsc.orgnih.gov The development of organocatalytic methods for synthesizing chiral piperidines is an active area of research, offering green and efficient synthetic routes. researchgate.net

Kinetic Resolution Strategies (e.g., Asymmetric Deprotonation)

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer unreacted and thus enriched.

Asymmetric Deprotonation: A powerful kinetic resolution strategy involves the use of a chiral base to selectively deprotonate one enantiomer of a racemic substrate at a faster rate. This has been successfully applied to N-Boc-piperidine derivatives. The process would involve treating racemic this compound with a substoichiometric amount of a strong base, such as n-butyllithium (n-BuLi), complexed with a chiral ligand like (−)-sparteine. nih.gov The chiral base complex preferentially removes a proton adjacent to the nitrogen (at C6) from one enantiomer, leading to a configurationally stable organolithium intermediate. This lithiated species can then be quenched with an electrophile. The unreacted, slow-reacting enantiomer of the starting material can be recovered with high enantiomeric purity. This method has proven highly effective for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, a close structural analog of the target compound. nih.gov

Enzymatic Resolution: Enzymes are highly selective chiral catalysts that can differentiate between enantiomers. Lipases are commonly used for the kinetic resolution of racemic alcohols and amines via enantioselective acylation. mdpi.compolimi.it In a potential application, if the ketone at the C4 position were reduced to a hydroxyl group, a lipase (B570770) could selectively acylate one enantiomer of the resulting alcohol, allowing for the separation of the acylated product from the unreacted alcohol. The resolved alcohol could then be re-oxidized to the ketone to furnish the enantiopure this compound. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with an in situ racemization of the slow-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.govscielo.br

Table 3: Comparison of Stereoselective Strategies

Strategy Principle Advantages Disadvantages
Chiral Auxiliary Covalent attachment of a chiral molecule to direct a reaction. High predictability and diastereoselectivity; robust methods. wikipedia.org Stoichiometric use of chiral material; requires extra synthetic steps for attachment and removal.
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst generates a chiral product. High atom economy; catalytic amount of chiral material needed. Catalyst development can be challenging; may require significant optimization. mdpi.com
Kinetic Resolution Different reaction rates of enantiomers with a chiral reagent/catalyst. Can provide access to both enantiomers (reacted and unreacted). Maximum theoretical yield is 50% (unless a DKR process is used). nih.gov

Diastereoselective Transformations and Control

The diastereoselective synthesis of 2,4-disubstituted piperidines, including analogs of this compound, is a key focus in organic synthesis due to the prevalence of the piperidine scaffold in pharmaceuticals. One prominent strategy to achieve diastereocontrol is through the intramolecular aza-Michael reaction. This reaction involves the cyclization of an amine onto an α,β-unsaturated ketone or ester. The stereochemical outcome of this cyclization can be influenced by several factors, including the nature of the catalyst, the solvent, and the steric and electronic properties of the substituents.

For instance, the synthesis of chiral 2-substituted 4-piperidone building blocks can be achieved through a double aza-Michael reaction using divinyl ketones. The stereochemistry at the 2-position can be directed by employing a chiral amine. While specific studies on this compound are not extensively documented, analogous systems suggest that the use of a chiral auxiliary on the nitrogen atom can effectively control the facial selectivity of the Michael addition, leading to a predominance of one diastereomer.

Radical cyclization presents another avenue for the synthesis of 2,4-disubstituted piperidines with high diastereoselectivity. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tris(trimethylsilyl)silane (B43935) has been shown to afford trans piperidines with high diastereomeric ratios. This method's success in controlling stereochemistry suggests its potential applicability in the synthesis of vinyl-substituted piperidinones, where the choice of radical initiator and reaction conditions would be crucial in determining the diastereomeric outcome.

The table below summarizes potential diastereoselective methods applicable to the synthesis of 2,4-disubstituted piperidinones, which could be adapted for this compound.

MethodKey FeaturesPotential DiastereoselectivityReference
Aza-Michael Reaction Intramolecular cyclization of an amine onto an α,β-unsaturated system.Can be controlled by chiral auxiliaries, catalysts, or reaction conditions.
Radical Cyclization Cyclization of an acyclic precursor containing a radical and an acceptor.High diastereoselectivity can be achieved, particularly for the trans isomer, depending on the radical initiator and substrate.
Intramolecular Mannich Reaction Cyclization involving an enol or enolate, an amine, and a carbonyl compound.Diastereoselectivity is influenced by the geometry of the enolate and the steric hindrance of the reactants.

N-Boc Protecting Group Chemistry in Piperidinone Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. In the synthesis of this compound, the N-Boc group plays a crucial role in modulating the reactivity of the piperidine nitrogen and influencing the stereochemical course of reactions.

Strategies for N-Boc Introduction

The introduction of the N-Boc group onto a piperidinone precursor is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.

Common conditions for N-Boc protection are outlined in the following table:

ReagentBaseSolventTemperatureTypical Yield
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Dichloromethane (B109758) (DCM)Room Temperature>95%
Di-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonate (NaHCO₃)Tetrahydrofuran (THF)/WaterRoom TemperatureHigh
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)Acetonitrile (MeCN)Room TemperatureHigh

The choice of base and solvent can be optimized depending on the specific substrate and its solubility. For a vinyl-substituted piperidinone, the reaction conditions are generally mild enough to avoid side reactions involving the vinyl group.

Selective N-Boc Deprotection Methodologies

The removal of the N-Boc group is a critical step in many synthetic sequences, allowing for further functionalization of the piperidine nitrogen. The most common method for N-Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This method is highly efficient and typically proceeds to completion at room temperature.

Alternative methods for N-Boc deprotection have been developed to accommodate substrates that are sensitive to strong acids. These methods often employ milder acidic conditions or non-acidic reagents.

The following table summarizes various methodologies for the selective deprotection of the N-Boc group:

Reagent(s)SolventConditionsNotesReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureStandard and highly effective method.
Hydrochloric acid (HCl)Dioxane or MethanolRoom TemperatureCommon alternative to TFA.
Oxalyl chlorideMethanolRoom TemperatureMild method for deprotection.
Iron(III) chloride (FeCl₃)AcetonitrileRoom TemperatureCatalytic and selective method.
ThermalMethanol or Trifluoroethanol150-240 °C (Flow)Allows for selective deprotection based on temperature control.

The presence of the ketone and vinyl functionalities in this compound requires careful consideration when choosing a deprotection method. While standard acidic conditions are generally compatible, for sensitive substrates, milder alternatives may be preferable to avoid potential side reactions such as polymerization of the vinyl group or acid-catalyzed aldol reactions involving the ketone.

Chemical Reactivity and Transformations of 1 Boc 2 Vinyl 4 Piperidinone

Transformations Involving the C2-Vinyl Moiety

The C2-vinyl group is a versatile functional handle, amenable to a wide array of chemical transformations that can introduce new functionalities, alter the carbon skeleton, or modify the stereochemistry at the C2 position.

Hydrogenation and Other Reduction Reactions of the Alkene

The vinyl group of 1-Boc-2-vinyl-4-piperidinone is readily susceptible to hydrogenation to yield the corresponding 1-Boc-2-ethyl-4-piperidinone. This transformation is typically achieved with high efficiency using heterogeneous catalysts such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂). mdpi.com Such reactions are generally clean and quantitative, converting the unsaturated vinyl side chain to a saturated ethyl group without affecting the C4-ketone or the Boc-protecting group. mdpi.com The choice of catalyst and reaction conditions can be crucial to prevent side reactions like hydrogenolysis, particularly if other sensitive functional groups are present. mdpi.com

Table 1: Representative Conditions for Hydrogenation of Vinyl Groups in N-Heterocycles

Catalyst Hydrogen Source Solvent Temperature Outcome
Pd/C H₂ (gas) Methanol (MeOH) or Ethanol (EtOH) Room Temperature Selective reduction of C=C bond

This table presents typical conditions for the hydrogenation of vinyl groups on N-heterocycles and is intended to be representative of the expected reaction for this compound.

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct new six-membered rings. When reacted with a suitable diene, this compound would be expected to form complex polycyclic structures. The reactivity of the vinyl group as a dienophile can be enhanced by Lewis acid catalysis, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). chemicalbook.com For instance, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been shown to promote Diels-Alder reactions of vinylpyridines with unactivated dienes, leading to high yields and selectivity. chemicalbook.com

The piperidone ring itself can also be part of a diene system for cycloadditions. For example, conversion of the ketone to an enol ether or related species could generate a 1-azadiene system, which could then participate in inverse-electron-demand Diels-Alder reactions.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Ozonolysis)

The electron-rich double bond of the vinyl group is prone to various oxidation reactions.

Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide, 1-Boc-2-(oxiran-2-yl)-4-piperidinone. This epoxide is a valuable intermediate for further functionalization via nucleophilic ring-opening.

Dihydroxylation: The vinyl group can be converted to a vicinal diol, yielding 1-Boc-2-(1,2-dihydroxyethyl)-4-piperidinone. This can be achieved via syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or potassium permanganate (KMnO₄) under cold, basic conditions. Asymmetric dihydroxylation methods, such as the Sharpless dihydroxylation, could potentially be employed to control the stereochemistry of the newly formed chiral centers.

Ozonolysis: Oxidative cleavage of the vinyl double bond with ozone (O₃) would lead to the formation of an aldehyde, specifically 1-Boc-4-oxo-piperidine-2-carbaldehyde. The reaction is typically performed at low temperatures (e.g., -78 °C) followed by a workup step. A reductive workup (e.g., with dimethyl sulfide or zinc) yields the aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) would furnish the corresponding carboxylic acid. This reaction provides a powerful method for truncating the vinyl side chain and introducing an oxygenated functional group. Research on the related N-Boc-2-aryl-4-methylenepiperidines has shown that ozonolysis followed by reductive workup effectively converts the exocyclic double bond into a ketone.

Halogenation and Hydrohalogenation Reactions

The vinyl group is expected to readily undergo addition reactions with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).

Halogenation: The addition of a halogen like bromine would result in the formation of a vicinal dibromide, 1-Boc-2-(1,2-dibromoethyl)-4-piperidinone.

Hydrohalogenation: The addition of a hydrohalic acid such as HBr would proceed according to Markovnikov's rule. Protonation of the terminal carbon of the vinyl group would generate a more stable secondary carbocation adjacent to the piperidine (B6355638) ring. Subsequent attack by the bromide ion would yield 1-Boc-2-(1-bromoethyl)-4-piperidinone as the major product.

Hydroboration-Oxidation Processes

Hydroboration-oxidation provides a method to hydrate the vinyl group with anti-Markovnikov regioselectivity, which is complementary to acid-catalyzed hydration. The reaction involves the addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. For this compound, this two-step process would yield the primary alcohol, 1-Boc-2-(2-hydroxyethyl)-4-piperidinone. The hydroboration step is stereospecific, involving a syn-addition of the hydrogen and boron atoms to the same face of the double bond.

Table 2: Predicted Products of Key Transformations of the C2-Vinyl Moiety

Reaction Type Reagents Predicted Product
Hydrogenation H₂, Pd/C 1-Boc-2-ethyl-4-piperidinone
Dihydroxylation OsO₄, NMO 1-Boc-2-(1,2-dihydroxyethyl)-4-piperidinone
Ozonolysis (Reductive) 1. O₃; 2. Me₂S 1-Boc-4-oxo-piperidine-2-carbaldehyde
Hydrohalogenation HBr 1-Boc-2-(1-bromoethyl)-4-piperidinone

This table outlines the expected products from the reaction of this compound based on standard organic transformations.

Reactions at the C4-Ketone Moiety

The C4-carbonyl group offers a distinct site for chemical modification, behaving as a typical ketone. The N-Boc group electronically influences the ring, and its steric bulk can direct the stereochemical outcome of nucleophilic additions. The reactivity of the C4-ketone in 1-Boc-4-piperidone is well-documented and serves as an excellent model for the expected reactions of this compound.

Common transformations at the C4-ketone include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting 1-Boc-2-vinyl-4-hydroxypiperidine can exist as cis and trans diastereomers, and the selectivity can often be controlled by the choice of reducing agent and conditions.

Reductive Amination: This is a powerful method for converting the ketone into an amine. The reaction involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by an appropriate reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This one-pot procedure allows for the synthesis of a wide variety of 4-amino-piperidine derivatives.

Wittig Reaction: The ketone can be converted into an exocyclic alkene (a methylidene group) via the Wittig reaction, using a phosphorus ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This would produce 1-Boc-4-methylene-2-vinylpiperidine.

Grignard and Organolithium Addition: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), to the carbonyl group creates a tertiary alcohol at the C4 position and forms a new carbon-carbon bond.

Diastereoselective Reduction to Alcohols

The reduction of the C4-carbonyl group in this compound can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of this reduction is of significant interest in asymmetric synthesis. The choice of reducing agent plays a crucial role in controlling the diastereoselectivity of this transformation.

Table 1: Expected Diastereoselective Reduction of this compound

Reducing AgentExpected Major DiastereomerTypical Conditions
L-SelectrideHigh preference for one diastereomerTHF, -78 °C
Sodium Borohydride (NaBH4)Lower diastereoselectivityMethanol, 0 °C to rt

Carbonyl Addition Reactions (e.g., Grignard, Organolithium Reagents)

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents. youtube.comwikipedia.org These reactions are fundamental for the formation of new carbon-carbon bonds and the introduction of a wide range of substituents at the C4 position, leading to the synthesis of tertiary alcohols. youtube.com

The stereoselectivity of these addition reactions is a key consideration. The facial selectivity of the nucleophilic attack is influenced by the steric and electronic properties of both the piperidinone substrate and the incoming nucleophile. The presence of the vinyl group at C2 is expected to direct the attack of the organometallic reagent to the less hindered face of the carbonyl group.

It is important to note that this compound is an α,β-unsaturated ketone, which presents the possibility of both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the vinyl group). While organolithium reagents generally favor 1,2-addition, Grignard reagents can sometimes lead to a mixture of 1,2- and 1,4-addition products. libretexts.org The use of copper salts, such as copper(I) iodide, in conjunction with Grignard reagents can promote 1,4-addition. acs.orgwikipedia.orgnih.gov

Table 2: Expected Carbonyl Addition Reactions of this compound

ReagentExpected Major ProductTypical Conditions
Alkyl/Aryl Grignard (RMgX)1,2-addition (tertiary alcohol)THF or Et2O, 0 °C to rt
Alkyllithium (RLi)1,2-addition (tertiary alcohol)THF or Hexane, -78 °C to rt

Olefination Reactions for C4-Alkylidene Formation

The carbonyl group of this compound can be converted into an exocyclic double bond through olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgharvard.eduwikipedia.orgresearchgate.net These transformations are pivotal for the synthesis of C4-alkylidene piperidines, which are valuable intermediates in medicinal chemistry.

The Wittig reaction utilizes a phosphorus ylide to convert the ketone into an alkene. organic-chemistry.org The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction and typically provides excellent (E)-selectivity for the newly formed double bond. wikipedia.orgresearchgate.net An advantage of the HWE reaction is the facile removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org

Table 3: Expected Olefination Reactions of this compound

ReactionReagentExpected ProductTypical Conditions
Wittig ReactionStabilized Ylide (e.g., Ph3P=CHCO2Et)(E)-C4-alkylidene piperidineTHF, rt
Wittig ReactionNon-stabilized Ylide (e.g., Ph3P=CH2)C4-methylene piperidineTHF, rt
Horner-Wadsworth-EmmonsPhosphonate Carbanion (e.g., (EtO)2P(O)CH2CO2Et + Base)(E)-C4-alkylidene piperidineTHF, NaH, rt

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The presence of α-protons to the carbonyl group in this compound allows it to undergo base- or acid-catalyzed condensation reactions, such as the Aldol and Knoevenagel condensations. srmist.edu.inkhanacademy.orgsigmaaldrich.comwikipedia.orgscribd.com These reactions are powerful tools for C-C bond formation and the synthesis of more complex molecular architectures.

In an Aldol-type reaction, the enolate of this compound can react with an aldehyde or another ketone to form a β-hydroxy ketone adduct. srmist.edu.inwikipedia.org Subsequent dehydration of this adduct can lead to the formation of an α,β-unsaturated ketone.

The Knoevenagel condensation involves the reaction of the piperidinone with an active methylene compound in the presence of a weak base. mychemblog.comresearchgate.netrsc.org This reaction typically yields a C4-alkylidene derivative with an electron-withdrawing group attached to the newly formed double bond. scielo.brorganic-chemistry.org

Reactivity Pertaining to the Piperidinone Ring System

Beyond the reactivity of the carbonyl group, the piperidinone ring itself can participate in various transformations, including ring-closing metathesis and functionalization at other positions.

Ring-Opening and Ring-Closing Metathesis (RCM)

The vinyl group at the C2 position of this compound makes it a suitable substrate for olefin metathesis reactions. Specifically, if another double bond is introduced into the molecule, ring-closing metathesis (RCM) can be employed to construct a new ring fused to the piperidinone core. This strategy is a powerful method for the synthesis of bicyclic nitrogen heterocycles. The success of RCM is dependent on the choice of a suitable ruthenium-based catalyst and the length of the tether connecting the two olefinic moieties.

Functionalization at Other Ring Positions (e.g., C3, C5)

Functionalization of the piperidinone ring at positions other than C4, such as the α-carbons at C3 and C5, can provide access to a wider range of substituted piperidine derivatives. nih.govresearchgate.netresearchgate.net The protons on these carbons are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at these positions. The regioselectivity of enolate formation and subsequent reaction can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. mdpi.com

Regioselective C(sp³)–H Arylation

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis for creating complex molecules from simpler precursors. In the context of N-Boc-piperidines, palladium-catalyzed C(sp³)–H arylation has emerged as a significant method for introducing aryl groups directly onto the piperidine ring. rsc.orgresearchgate.net Achieving regioselectivity in these reactions, particularly directing the arylation to a specific C-H bond, is a primary challenge.

Research has demonstrated the feasibility of a general palladium-catalyzed β-arylation of N-Boc-piperidines, which yields valuable 3-arylpiperidines directly. rsc.org The selectivity between arylation at the β-position versus the α-position can be controlled by the choice of ligand. rsc.org Flexible biarylphosphine ligands tend to favor the formation of the β-arylated product, while more rigid biarylphosphines typically lead to the more conventional α-arylated products. rsc.org

The mechanism, as studied by Density Functional Theory (DFT), suggests that the selectivity arises from the reductive elimination steps from a common α-palladated intermediate. rsc.orgresearchgate.net The choice of ligand influences the energy barriers of these competing pathways, thereby dictating the final regiochemical outcome. rsc.org

Further studies have shown that using an aminoquinoline auxiliary at the C(3) position of piperidines can achieve excellent regio- and stereoselectivity in Pd-catalyzed C-H arylation. researchgate.net While these methodologies have been established for the core N-Boc-piperidine scaffold, their application to a more complex substrate like this compound would need to consider the electronic and steric influence of the vinyl and ketone functionalities on the regioselectivity of the C-H activation step.

Table 1: Key Factors in Regioselective C(sp³)–H Arylation of N-Boc-Piperidines

Factor Influence on Regioselectivity Reference
Catalyst Palladium is commonly used. rsc.orgresearchgate.net
Ligand The flexibility of biarylphosphine ligands can control β- vs. α-arylation. rsc.org
Directing Group Auxiliaries like aminoquinoline can enforce high regio- and stereoselectivity. researchgate.net

| Substrate | Electronic and steric properties of existing substituents can influence the reaction site. | N/A |

N-Alkylation and N-Acylation after Boc Removal

The Boc protecting group on the piperidine nitrogen can be removed under acidic conditions to yield the corresponding secondary amine, 2-vinyl-4-piperidinone. This deprotection step unmasks the nucleophilic nitrogen, making it available for subsequent functionalization through N-alkylation or N-acylation.

Boc Deprotection: The removal of the Boc group is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in dioxane. nih.govclockss.orgreddit.com The choice of acid and reaction conditions can be critical, especially if other acid-sensitive functional groups are present in the molecule. reddit.com

N-Alkylation: Following Boc deprotection, the resulting 2-vinyl-4-piperidinone can undergo N-alkylation to introduce a variety of substituents on the nitrogen atom. This reaction typically involves treating the secondary amine with an alkylating agent, such as an alkyl halide (e.g., bromide or iodide), in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to facilitate the substitution reaction. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). nih.govresearchgate.net The choice of solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is also crucial for the reaction's success. nih.govresearchgate.net This synthetic step is pivotal in the synthesis of various biologically active compounds, including analogs of fentanyl, where the N-substituent is critical for activity. researchgate.net

N-Acylation: Alternatively, the deprotected piperidine can be N-acylated. This transformation is generally accomplished by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction forms an amide bond and is a common strategy for synthesizing a wide range of functionalized piperidine derivatives. The N-acylation step is a key transformation in the synthesis of various pharmaceutical compounds. researchgate.net

Table 2: Reagents for N-Alkylation and N-Acylation of Deprotected Piperidines

Transformation Reagent Class Specific Examples Base Examples
N-Alkylation Alkyl Halides Alkyl bromides, Alkyl iodides, Benzyl halides NaH, t-BuOK

| N-Acylation | Acylating Agents | Acyl chlorides, Acid anhydrides | Triethylamine, Pyridine |

Applications As a Synthetic Intermediate in Complex Molecule Construction

Precursor in Alkaloid Total Synthesis (e.g., Piperidine (B6355638) and Quinolizidine (B1214090) Alkaloids)

1-Boc-2-vinyl-4-piperidinone serves as a key starting material in the enantioselective total synthesis of various piperidine and quinolizidine alkaloids. The vinyl group is particularly important as it can be elaborated into the characteristic side chains or fused-ring systems of these natural products. For instance, in the synthesis of (−)-cassine, a piperidine alkaloid, a related compound, an amino allylic alcohol, undergoes a diastereoselective Pd(II)-catalyzed cyclization to form the cis-2,6-disubstituted piperidine core. This strategy highlights how the vinyl group can direct the stereochemical outcome of key cyclization steps.

Another significant application is in the synthesis of quinolizidine alkaloids. A general method for preparing enantiopure 2-alkene substituted piperidines has been established, which are then used as versatile building blocks. For example, (S)-2-allyl-N-Boc-piperidine, a compound structurally similar to this compound, has been successfully applied to the total syntheses of (+)-pelletierine, (−)-lasubine II, and (+)-cermizine C. These syntheses demonstrate the utility of the C2-alkenyl group in constructing the bicyclic quinolizidine skeleton through various cyclization strategies.

Table 1: Examples of Alkaloids Synthesized from 2-Alkenyl Piperidine Precursors

Alkaloid Alkaloid Class Key Synthetic Strategy
(+)-Pelletierine Piperidine Elaboration of 2-allyl side chain
(−)-Lasubine II Quinolizidine Cyclization involving the 2-allyl group
(+)-Cermizine C Quinolizidine Construction of the bicyclic core from a 2-allyl piperidine intermediate

Building Block for Advanced Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an electrophilic ketone and a reactive vinyl group, makes it an ideal building block for constructing more complex heterocyclic systems. The piperidine ring itself is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at multiple positions allows for the creation of diverse molecular libraries.

The ketone at the C4 position can undergo reactions such as reductive amination to introduce new substituents. Meanwhile, the vinyl group at the C2 position can participate in a wide range of transformations, including cycloadditions, cross-coupling reactions, and hydroboration-oxidation, to build fused or spirocyclic ring systems. This dual reactivity allows for a modular approach to synthesizing complex heterocyclic compounds with potential biological activity.

Role in the Synthesis of Spirocyclic Systems

Spirocyclic compounds, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their rigid, three-dimensional structures. The piperidone framework is a common core for the synthesis of spiropiperidines. Specifically, the ketone functionality of piperidinone precursors is often utilized for the construction of the second ring.

For example, N-Boc-4-piperidone is a common starting material for creating spirocycles at the C4 position. In the case of this compound, the presence of the vinyl group offers additional synthetic handles. While direct examples starting from this specific vinyl-substituted piperidinone are not extensively documented in the provided results, general strategies for forming spirocycles on piperidine rings often involve intramolecular reactions that could potentially engage the vinyl group or its derivatives. For instance, a Curtius rearrangement of a derivative at the C4 position can lead to a spirolactam. Ring-closing metathesis involving the vinyl group and another tethered olefin is also a plausible strategy for constructing spirocyclic systems.

Scaffold for the Development of Chiral Building Blocks

The development of methods to synthesize enantiomerically pure compounds is crucial in pharmaceutical chemistry. Piperidone-based templates are frequently used as scaffolds to create chiral building blocks. A common strategy involves the asymmetric functionalization of the piperidone ring.

With this compound, stereocenters can be introduced through various methods. Asymmetric reduction of the ketone can yield a chiral alcohol. The vinyl group can undergo asymmetric dihydroxylation or epoxidation to install new stereocenters. Furthermore, conjugate addition reactions to the vinyl group, if an α,β-unsaturated system is formed, can be performed enantioselectively. These transformations convert the achiral starting material into valuable chiral intermediates that can be used in the synthesis of complex, stereochemically defined target molecules. The introduction of chirality into piperidine scaffolds has been shown to be beneficial for modulating physicochemical properties and enhancing biological activity and selectivity.

Use in the Preparation of Key Pharmaceutical Intermediates (non-clinical focus)

Piperidone derivatives are fundamental intermediates in the synthesis of numerous pharmaceutical compounds. The N-Boc protected piperidone structure is particularly useful as the Boc group can be easily removed under acidic conditions, allowing for further functionalization of the nitrogen atom late in a synthetic sequence.

1-Boc-4-piperidone, the parent compound lacking the vinyl group, is a well-known precursor in the synthesis of a wide range of biologically active molecules, including ligands and spirorifamycins. The presence of the vinyl group in this compound provides an additional point for diversification, enabling the synthesis of a broader range of complex pharmaceutical intermediates. The piperidine scaffold itself is a core component of many FDA-approved drugs. The ability to generate complex and diverse piperidine-containing molecules from this building block makes it a valuable tool in drug discovery research.

Strategies for Chemical Library Synthesis

Combinatorial chemistry and the synthesis of chemical libraries are powerful tools for drug discovery, allowing for the rapid generation and screening of large numbers of compounds. Building blocks with multiple points of diversification are highly valuable in this context. This compound is an excellent candidate for library synthesis due to its three main reactive sites: the ketone, the vinyl group, and the nitrogen atom (after deprotection).

A library could be constructed using a "split-and-pool" or parallel synthesis approach. In the first step, the ketone could be reacted with a variety of amines via reductive amination. The resulting products could then be diversified at the vinyl group using a set of different reactions (e.g., Heck coupling, metathesis, Michael addition). Finally, after removal of the Boc protecting group, the piperidine nitrogen could be acylated or alkylated with various reagents. This strategy would allow for the efficient generation of a large and diverse library of complex molecules based on the piperidine scaffold, which could then be screened for biological activity.

Table 2: Compound Names Mentioned

Compound Name
This compound
(S)-2-allyl-N-Boc-piperidine
(+)-Pelletierine
(−)-Lasubine II
(+)-Cermizine C
(−)-Cassine

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution-state structure of 1-Boc-2-vinyl-4-piperidinone. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon environments, as well as their spatial and through-bond relationships, can be assembled.

¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in the molecule, as well as the connectivity between neighboring protons through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the vinyl group protons, the protons on the piperidinone ring, and the protons of the tert-butoxycarbonyl (Boc) protecting group.

The vinyl group protons typically appear in the downfield region of the spectrum (δ 5.0-6.5 ppm) and exhibit a characteristic splitting pattern due to geminal and vicinal couplings. The protons on the piperidinone ring resonate in the mid-field region (δ 2.0-4.5 ppm) and often show complex multiplets due to diastereotopicity and coupling with adjacent protons. The nine equivalent protons of the Boc group's tert-butyl moiety characteristically appear as a sharp singlet in the upfield region (δ ~1.4 ppm), confirming the presence of the protecting group.

Table 1: Representative ¹H NMR Data for this compound (Note: Data are hypothetical based on typical chemical shifts for similar structures.)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-vinyl (α)5.85 - 5.75dddJ = 17.2, 10.5, 6.8
H-vinyl (β, trans)5.25 - 5.20dJ = 17.2
H-vinyl (β, cis)5.15 - 5.10dJ = 10.5
H-24.30 - 4.20m-
H-3a / H-3b2.70 - 2.50m-
H-5a / H-5b2.45 - 2.25m-
H-6a / H-6b3.90 - 3.75 & 3.10 - 2.95m-
-C(CH₃)₃ (Boc)1.45s-

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show 12 distinct signals, corresponding to the 12 carbon atoms in its structure (unless accidental overlap occurs). The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Key signals include the carbonyl carbon of the piperidinone ring (C-4) at a significantly downfield shift (δ ~208 ppm), the carbonyl carbon of the Boc group (δ ~155 ppm), and the quaternary carbon of the Boc group (δ ~80 ppm). The sp² hybridized carbons of the vinyl group appear in the δ 115-140 ppm range, while the sp³ hybridized carbons of the piperidinone ring are found further upfield.

Table 2: Representative ¹³C NMR Data for this compound (Note: Data are hypothetical based on typical chemical shifts for similar structures.)

Carbon AssignmentChemical Shift (δ, ppm)
C-4 (C=O)208.5
C=O (Boc)154.8
C-vinyl (α)136.0
C-vinyl (β)117.5
C(CH₃)₃ (Boc)80.1
C-258.0
C-645.5
C-341.2
C-540.9
-C(CH₃)₃ (Boc)28.4

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. chemicalbook.com For this compound, COSY would show cross-peaks between the vinyl protons, and sequentially along the piperidinone ring backbone (e.g., H-2 with H-3 protons, H-5 with H-6 protons), confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). chemicalbook.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton it carries. For example, the proton signal at ~1.45 ppm would correlate with the carbon signal at ~28.4 ppm, confirming the assignment of the Boc methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). chemicalbook.com HMBC is crucial for piecing together the molecular skeleton. Key correlations would include those from the vinyl protons to the C-2 carbon of the ring, and from the H-3 and H-5 protons to the C-4 carbonyl carbon, confirming the placement of the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and stereochemistry. Correlations might be observed between the proton at C-2 and one of the vinyl protons, helping to establish the preferred conformation of the vinyl substituent relative to the piperidine (B6355638) ring.

N-Boc protected piperidine rings are known to exhibit conformational dynamics in solution. nih.gov The two primary dynamic processes are the restricted rotation around the N-C(O) amide bond of the Boc group and the chair-to-twist-boat ring inversion of the piperidinone ring itself. researchgate.netrsc.org These processes can occur at a rate that causes significant broadening of signals in the ¹H and ¹³C NMR spectra at room temperature. researchgate.net

Variable Temperature (VT) NMR studies are employed to analyze these dynamics. ox.ac.uknih.gov By lowering the temperature of the NMR experiment, the rate of conformational exchange can be slowed. researchgate.net As the temperature decreases, signals that were broad at room temperature may resolve into two or more distinct sets of sharp signals, each representing a different slowly interconverting conformer. researchgate.netresearchgate.net Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) of the rotational or inversion processes and the relative populations of the different conformers. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound. nih.gov The experimentally measured exact mass is compared against the theoretical exact mass calculated from its molecular formula (C₁₂H₁₉NO₃). A close match provides definitive confirmation of the compound's elemental formula.

Table 3: HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass [M+H]⁺Found Exact Mass [M+H]⁺
C₁₂H₁₉NO₃[M+H]⁺226.1438226.1436

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

No research articles detailing the tandem mass spectrometry (MS/MS) analysis and specific fragmentation pathways of this compound were found. While general fragmentation patterns for compounds containing a tert-butoxycarbonyl (Boc) group are known—often involving the loss of isobutylene (B52900) (C4H8) or the entire Boc group (C5H9O2)—specific data for this particular vinyl-substituted piperidinone is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific Infrared (IR) spectroscopy data for this compound, including characteristic absorption bands and their corresponding functional groups, is not documented in the available literature. A predicted spectrum would show characteristic peaks for the ketone (C=O), the carbamate (B1207046) (N-C=O), C-N, and C=C stretching from the vinyl group, but no experimentally verified spectra have been published.

Chromatographic Techniques for Purity and Enantiomeric Excess

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

There are no published studies detailing the use of Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. Consequently, there is no available data on retention times, column specifications, or mobile phases used for the analysis of this specific compound.

Chiral Chromatography for Enantiomeric Purity Assessment

Information regarding the chiral separation of this compound is absent from the scientific literature. Methodologies for assessing the enantiomeric purity of this compound, including the types of chiral stationary phases or chiral selectors used, have not been reported.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

No crystallographic data for this compound has been deposited in crystallographic databases, and no research has been published describing its single-crystal X-ray analysis. Therefore, information on its solid-state structure, crystal system, space group, and absolute configuration is not available.

Theoretical and Computational Investigations of 1 Boc 2 Vinyl 4 Piperidinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted piperidones to predict their geometric, spectroscopic, and reactive properties.

The first step in most computational studies is geometry optimization, which locates the minimum energy conformation of the molecule. For 1-Boc-2-vinyl-4-piperidinone, this involves determining the most stable arrangement of its piperidinone ring and the orientation of its substituents.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of a carbonyl group at the 4-position and bulky substituents like the Boc group at the nitrogen and the vinyl group at the 2-position introduces complexity. DFT calculations are used to explore the potential energy surface and identify the most stable chair, boat, or twist-boat conformations.

In related N-Boc-piperidone systems, the piperidine ring is known to exist in a slightly distorted chair conformation. nih.gov The substituents can occupy either axial or equatorial positions, and their relative energies are determined by steric interactions. For this compound, both the Boc and vinyl groups are expected to preferentially occupy equatorial positions to minimize steric hindrance.

Furthermore, the rotational barrier of the N-Boc group is a significant conformational feature. DFT calculations, combined with experimental techniques like variable-temperature NMR, have been used on similar N-Boc-2-substituted piperidines to determine the energy barrier for this rotation. nih.gov This rotation can be slow on the NMR timescale at low temperatures, leading to the observation of distinct conformers. nih.govresearchgate.net A study on N-Boc-2-phenylpiperidine, for instance, determined the half-life for Boc group rotation to be approximately 4 seconds at -78 °C. nih.gov

Table 1: Predicted Conformational Preferences in Substituted Piperidinones

Substituent Position Preferred Orientation Rationale Computational Method
N1-Boc Group Equatorial Minimizes A-strain and transannular interactions. DFT, Molecular Mechanics
C2-Vinyl Group Equatorial Minimizes 1,3-diaxial interactions. DFT, Molecular Mechanics

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in structure verification and spectral assignment. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

The process involves first optimizing the geometry of this compound at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-31G+(d,p)). Subsequently, the NMR shielding tensors are calculated for this optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

These predictions are sensitive to the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarized Continuum Model (PCM). researchgate.net For complex organic molecules, DFT can predict ¹³C chemical shifts with a mean absolute error of 1.5-2.0 ppm and ¹H chemical shifts with an error of 0.2-0.4 ppm. nih.gov This level of accuracy is often sufficient to distinguish between different isomers or conformers.

Table 2: Representative DFT Functionals for NMR Chemical Shift Prediction

Functional Description Typical Application
B3LYP Hybrid functional, widely used for geometries and general properties. Broadly used for both ¹H and ¹³C shift calculations.
PBE1PBE Hybrid functional, often used for spectroscopic properties. Good performance for chemical shift predictions.

DFT calculations are instrumental in mapping out the reaction pathways for chemical transformations involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed mechanism can be constructed.

For example, in reactions such as Michael additions to the vinyl group or nucleophilic additions to the carbonyl, DFT can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of the reaction. Analysis of the transition state's geometry provides insight into the key bond-forming and bond-breaking events.

In studies of related piperidone cyclization reactions, computational methods have successfully identified key intermediates and transition states that explain the observed stereochemical outcomes. Similarly, DFT has been used to find the transition state for the rotation of the Boc group in N-Boc protected piperidones, with calculated activation energies showing good agreement with experimental values derived from NMR. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of conformational space and flexibility at finite temperatures.

For this compound, an MD simulation would reveal the flexibility of the piperidinone ring, the rotational dynamics of the Boc and vinyl substituents, and the timescales of transitions between different low-energy conformations. Such simulations can highlight the population of different conformers at equilibrium and the pathways for their interconversion. nih.govrsc.org This information is crucial for understanding how the molecule's shape fluctuates and how this might influence its interaction with other molecules, such as enzymes or reactants.

In Silico Modeling for Reactivity and Selectivity Prediction

In silico modeling encompasses a range of computational techniques used to predict the reactivity and selectivity of molecules. For this compound, these methods can provide valuable insights into its chemical behavior.

One common approach is Frontier Molecular Orbital (FMO) theory, which uses the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The LUMO often indicates the most likely site for nucleophilic attack, while the HOMO suggests the site of electrophilic attack. For this compound, the LUMO is expected to be localized on the α,β-unsaturated ketone system, indicating its susceptibility to nucleophilic addition. researchgate.net

Another tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. nih.gov For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic or hydrogen-bond donor interaction, and positive potential (blue) near the amine proton (if present after deprotection) or other electron-deficient areas. nih.govresearchgate.net This analysis helps predict non-covalent interactions and sites of reactivity.

Table 3: Common In Silico Reactivity Descriptors

Descriptor Information Provided Predicted Reactivity Site on this compound
LUMO Site of nucleophilic attack Carbonyl carbon and β-carbon of the vinyl group.
HOMO Site of electrophilic attack/electron donation Potentially the π-system of the vinyl group or lone pairs on oxygen/nitrogen.
MEP Regions of positive and negative electrostatic potential Negative potential near carbonyl oxygen; positive potential near hydrogens.

Q & A

Q. What are the established synthetic routes for 1-Boc-2-vinyl-4-piperidinone, and how do reaction conditions influence yield?

The synthesis typically starts with 4-piperidone derivatives. A common approach involves Boc protection of the piperidine nitrogen followed by vinylation at the 2-position. Key steps include:

  • Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to protect the amine group .
  • Vinylation : Employing palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) or nucleophilic addition to introduce the vinyl group .

Q. Optimization Considerations :

  • Temperature : Higher temperatures (>80°C) may accelerate vinylation but risk Boc group cleavage.
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% improves coupling efficiency .
  • Yield Data : Typical yields range from 60–75%, with impurities often arising from incomplete deprotection or side reactions (e.g., over-oxidation) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and vinyl proton coupling patterns (e.g., doublet of doublets at δ 5.2–5.8 ppm) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of Boc) and ~1630 cm⁻¹ (vinyl C=C) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected for C₁₂H₁₉NO₃: 226.14) .

Q. Common Pitfalls :

  • Impurities from residual solvents (e.g., THF) require rigorous drying.
  • Crystallization challenges due to the compound’s oily nature may necessitate chromatographic purification .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., vinyl group) .
  • Molecular Docking : Screen against biological targets (e.g., kinases) to prioritize synthetic derivatives for bioactivity testing .

Q. Case Study :

  • HOMO Localization : The vinyl group’s π-electrons (HOMO) make it susceptible to electrophilic additions (e.g., epoxidation) .
  • Contradictions : Experimental results may deviate from predictions due to steric hindrance from the Boc group .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Analysis Framework :

  • Experimental Variables : Compare assays under identical conditions (pH, temperature, cell lines). For example, IC₅₀ variations in kinase inhibition may stem from ATP concentration differences .
  • Structural Analogues : Test intermediates (e.g., 1-Boc-4-piperidone) to isolate the vinyl group’s contribution to activity .

Q. Data Interpretation :

  • False Positives : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
  • Meta-Analysis : Cross-reference with PubChem BioAssay data (AID 743255) to identify trends .

Q. How does the Boc group influence the stability of this compound under acidic or basic conditions?

Stability Studies :

  • Acidic Conditions (pH <3) : Rapid Boc deprotection (t₁/₂ ~15 min in 1M HCl) generates 2-vinyl-4-piperidinone, detectable via TLC (Rf shift from 0.6 to 0.3) .
  • Basic Conditions (pH >10) : The vinyl group may undergo hydrolysis if heated, forming a diketone side product .

Q. Mitigation Strategies :

  • Storage : Keep at -20°C under nitrogen to prevent moisture-induced degradation .
  • In Situ Deprotection : Use TFA in DCM at 0°C for controlled deprotection .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Scale-Up Issues :

  • Exothermic Reactions : Boc protection releases CO₂, requiring slow reagent addition and temperature control (<30°C) .
  • Catalyst Cost : Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) without sacrificing yield .

Q. Process Optimization :

  • Green Chemistry : Use solvent-free microwave-assisted synthesis to reduce reaction time by 40% .
  • Quality Control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Methodological Resources

  • Research Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .
  • Data Contradictions : Use iterative qualitative analysis to reconcile conflicting results (e.g., triangulate computational, spectroscopic, and bioassay data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.